2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one
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Overview
Description
2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one is an organic compound characterized by the presence of two bromophenyl groups attached to a cyclopropenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide . Another method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield cyclopropenone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclopropenone derivatives.
Substitution: Various substituted cyclopropenones depending on the nucleophile used.
Scientific Research Applications
2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one involves its interaction with molecular targets through its bromophenyl groups and cyclopropenone ring. These interactions can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-bromophenyl)fumaronitrile: Similar in structure but contains a fumaronitrile core instead of a cyclopropenone ring.
4-Bromophenylacetic acid: Contains a single bromophenyl group attached to an acetic acid moiety.
Uniqueness
2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one is unique due to its cyclopropenone ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H8Br2O |
---|---|
Molecular Weight |
364.03 g/mol |
IUPAC Name |
2,3-bis(4-bromophenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C15H8Br2O/c16-11-5-1-9(2-6-11)13-14(15(13)18)10-3-7-12(17)8-4-10/h1-8H |
InChI Key |
IXKVHLBQRZVJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C2=O)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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